4-(3,5-Difluorophenyl)-4-oxobutyric acid

Catalog No.
S721884
CAS No.
302912-30-7
M.F
C10H8F2O3
M. Wt
214.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,5-Difluorophenyl)-4-oxobutyric acid

CAS Number

302912-30-7

Product Name

4-(3,5-Difluorophenyl)-4-oxobutyric acid

IUPAC Name

4-(3,5-difluorophenyl)-4-oxobutanoic acid

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

InChI

InChI=1S/C10H8F2O3/c11-7-3-6(4-8(12)5-7)9(13)1-2-10(14)15/h3-5H,1-2H2,(H,14,15)

InChI Key

SSBFKGDYTIRSOC-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)CCC(=O)O

4-(3,5-Difluorophenyl)-4-oxobutyric acid is an organic compound characterized by its unique structure, which includes a difluorophenyl group attached to a butanoic acid backbone featuring a ketone functional group. This compound belongs to the class of phenylacetic acids and is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms in the phenyl group enhances its chemical properties, making it a subject of interest in research and industry.

Synthesis and Characterization:

4-(3,5-Difluorophenyl)-4-oxobutyric acid is a synthetic organic molecule with the chemical formula C₁₀H₈F₂O₃ and CAS number 302912-30-7. The detailed synthesis of this compound has not been extensively reported in the scientific literature. However, a few studies mention its preparation through various methods like Claisen condensation, Knoevenagel condensation, or malonic acid synthesis [, ].

Potential Biological Applications:

Research suggests that 4-(3,5-Difluorophenyl)-4-oxobutyric acid might possess potential biological activities, but these findings are limited and require further investigation. Some studies have explored its:

  • Antimicrobial activity: One study reported weak to moderate antibacterial activity against certain Gram-positive and Gram-negative bacteria []. However, further studies are needed to confirm and understand the mechanism of action.
  • HDAC (Histone Deacetylase) inhibitory activity: Another study indicated potential HDAC inhibitory activity, suggesting a possible role in cancer research []. However, the study lacked detailed information on the potency and selectivity of the compound, and further research is necessary to explore its therapeutic potential.
, which include:

  • Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
  • Reduction: The ketone functional group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. Typical reagents include halogens or nitrating agents under acidic conditions.

The major products formed from these reactions depend on the specific conditions and reagents used, with oxidation yielding carboxylic acids and reduction producing alcohols.

Research indicates that 4-(3,5-Difluorophenyl)-4-oxobutyric acid may possess significant biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation as a therapeutic agent. Its mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors, which modulate biological pathways related to oxidative stress and inflammation.

The synthesis of 4-(3,5-Difluorophenyl)-4-oxobutyric acid typically involves several key steps:

  • Starting Materials: The synthesis usually begins with commercially available 3,5-difluorobenzaldehyde and malonic acid.
  • Base Reaction: These starting materials are reacted in the presence of a base (such as sodium ethoxide) to form an intermediate.
  • Decarboxylation: The intermediate undergoes decarboxylation to yield the desired product.
  • Oxidation Steps: Additional oxidation steps may be employed to ensure the formation of the ketone functional group.

In industrial settings, optimized methods may include continuous flow reactors and advanced purification techniques like recrystallization and chromatography to enhance yield and purity.

4-(3,5-Difluorophenyl)-4-oxobutyric acid has several applications across different fields:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.
  • Biology: The compound is studied for its potential biological activities, particularly in antimicrobial and anti-inflammatory research.
  • Medicine: Ongoing research aims to explore its therapeutic potential against various diseases.
  • Industry: It is utilized in producing pharmaceuticals, agrochemicals, and other fine chemicals due to its unique chemical properties.

The interaction studies involving 4-(3,5-Difluorophenyl)-4-oxobutyric acid focus on understanding how it binds to specific molecular targets. These studies are crucial for elucidating the compound's mechanism of action and identifying potential therapeutic applications. Initial findings suggest that the compound may influence pathways related to oxidative stress and inflammation through enzyme modulation.

Several compounds share structural similarities with 4-(3,5-Difluorophenyl)-4-oxobutyric acid. Notable examples include:

  • 3,5-Dimethoxyphenylacetic acid: Shares a similar phenyl group but differs in functional groups.
  • 4-(3-Fluorophenyl)-4-oxobutyric acid: Similar structure with only one fluorine substituent.
  • 4-(3,4-Difluorophenyl)-4-oxobutanoic acid: Contains two fluorine substituents on the phenyl ring but differs slightly in the carbon chain length.

Uniqueness

The uniqueness of 4-(3,5-Difluorophenyl)-4-oxobutyric acid lies in its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of two fluorine atoms enhances its stability and reactivity profile, making it a versatile intermediate for various synthetic and research applications.

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(3,5-Difluorophenyl)-4-oxobutyric acid

Dates

Modify: 2023-08-15

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